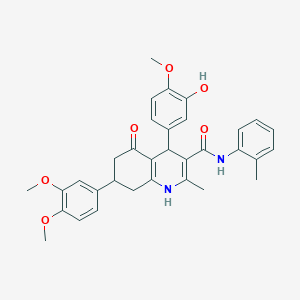![molecular formula C18H19ClN4O4 B4544600 2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4544600.png)
2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(4-methoxyphenyl)hydrazinecarboxamide
Descripción general
Descripción
The compound “2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(4-methoxyphenyl)hydrazinecarboxamide” is a subject of interest due to its structural complexity and potential for various chemical reactions and interactions. Its study spans multiple aspects including synthesis methods, molecular structure elucidation, chemical and physical properties, and potential reactivity patterns.
Synthesis Analysis
The synthesis of compounds similar to “2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(4-methoxyphenyl)hydrazinecarboxamide” typically involves multi-step reactions, starting from basic aromatic compounds and proceeding through various functional group transformations. For instance, compounds with related structures have been synthesized through reactions involving hydrazine derivatives, showcasing the versatility and complexity of synthetic routes available for such molecules (Sah et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds reveals a planarity in certain molecular units such as the hydrazinecarboxamide N—N—C(O)—N segment, which often shows a significant degree of planarity and forms specific angles with attached aromatic rings. This structural feature is critical for understanding the compound's reactivity and interaction potential (Kant et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds often includes the formation of dimers through hydrogen bonding or interactions leading to the formation of chains or complexes. The presence of functional groups like hydrazinecarboxamide facilitates a variety of chemical reactions, enabling the synthesis of diverse derivatives with potential biological activities (Gulea et al., 2019).
Physical Properties Analysis
Compounds with similar structures demonstrate a range of physical properties, including solubility in organic solvents and the ability to form stable crystalline structures. These properties are influenced by the compound's molecular geometry, the presence of substituents, and intermolecular interactions such as hydrogen bonding or π-π stacking (Xu & Hu, 2007).
Chemical Properties Analysis
The chemical properties of “2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(4-methoxyphenyl)hydrazinecarboxamide” and similar compounds are largely defined by their functional groups, which dictate reactivity towards nucleophiles, electrophiles, and other reagents. For example, the presence of amide, hydrazine, and carboxamide groups opens pathways for reactions including hydrolysis, condensation, and the formation of heterocyclic compounds (Farouk et al., 2021).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-[2-[(4-methoxyphenyl)carbamoyl]hydrazinyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4/c1-27-13-8-6-12(7-9-13)20-18(26)23-22-17(25)11-10-16(24)21-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,21,24)(H,22,25)(H2,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRYGLBLCWSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[methyl(phenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4544521.png)
![N-(2-methylphenyl)-N'-(2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)urea](/img/structure/B4544529.png)
![ethyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4544530.png)
![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-2-oxoethyl]-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4544539.png)
![N,N-dimethyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4544549.png)
![5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B4544560.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4544565.png)
![N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4544572.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]isonicotinamide](/img/structure/B4544577.png)
![N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4544592.png)
![{2-chloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4544607.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4544614.png)

![1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4544632.png)